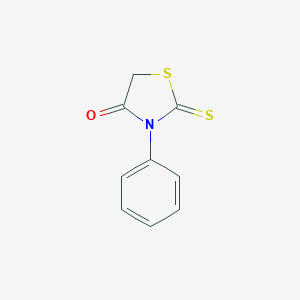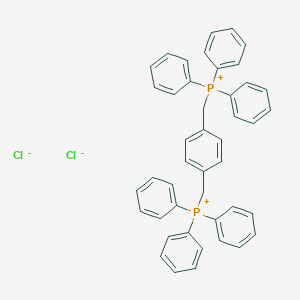
对二甲苯二基双(三苯基甲基氯化鏻)
描述
Synthesis Analysis
The synthesis of p-Xylylenebis(triphenylphosphonium chloride) involves the electrolysis of its solutions, leading to the formation of adherent coatings of poly-p-xylylene on aluminum cathodes. This process is crucial for generating p-xylylene and its subsequent polymerization, illustrating the compound's foundational role in developing advanced polymeric materials (Ross & Kelley, 1967).
Molecular Structure Analysis
While specific studies focusing on the detailed molecular structure analysis of p-Xylylenebis(triphenylphosphonium chloride) are scarce, the synthesis and characterization techniques like X-ray diffraction and NMR spectroscopy are often applied to similar compounds to deduce structural information. These methods provide insights into the bonding, geometry, and electronic structure critical for understanding its chemical behavior and applications.
Chemical Reactions and Properties
p-Xylylenebis(triphenylphosphonium chloride) participates in various chemical reactions, including the conversion of sulfides to sulfoxides and thiols to disulfides. This showcases its utility as a reagent in organic synthesis for selective oxidation processes under neutral and anhydrous conditions, yielding good to excellent outcomes (Tajbakhsh et al., 2005).
Physical Properties Analysis
The physical properties of polymers derived from p-Xylylenebis(triphenylphosphonium chloride), such as poly(p-phenylene vinylene), have been studied extensively. These investigations reveal the importance of thermal treatment in the evolution from precursor polymers to fully formed polymers, indicating significant thermal stability and crystallization behaviors (Abd Rashid et al., 2004).
Chemical Properties Analysis
The chemical properties of p-Xylylenebis(triphenylphosphonium chloride) are exemplified by its ability to form crosslinked polymers with ionic liquid moieties. These polymers demonstrate high surface area, stability, and catalytic activity, highlighting the compound's versatility in facilitating green chemical processes (Liang, 2015).
科学研究应用
聚对二甲苯二甲苯涂层的电解: 它已被用于溶液的电解中,在铝上形成聚对二甲苯二甲苯涂层。该机理涉及对二甲苯二甲苯的电化学生成及其随后在铝阴极上的聚合 (Ross 和 Kelley,1967 年).
用于发光二极管的电聚合聚(苯乙烯亚甲基): 该化合物已成功用于制备电聚合聚(苯乙烯亚甲基) (PPV) 薄膜,该薄膜用于发光二极管 (LED)。与其他 PPV 类型相比,电聚合的 PPV 在其光谱中显示出蓝移 (Chang、Whang 和 Lin,1996 年).
有机化学中的氧化反应: 对二甲苯二基双(三苯基甲基氯化鏻) 已被用作在中性和无水条件下将硫化物转化为亚砜和硫醇转化为二硫化物的试剂 (Tajbakhsh 等人,2005 年).
肟及其相关化合物的转化: 该化合物已被用作在无溶剂条件下将肟、缩氨基甲酸酯和苯肼转化为其相应羰基化合物的试剂,显示出良好的官能团耐受性和高收率 (Yadollahzadeh 和 Tajbakhsh,2015 年).
掺入二氧化硅复合材料: 对二甲苯二基双(三苯基甲基氯化鏻) 的 Wittig 反应已用于制备掺入二氧化硅的共轭聚合物,从而产生用于先进材料的潜在应用的均相复合材料 (Kubo 等人,2005 年).
苄醇和氢醌的选择性氧化: 该化合物的衍生物邻二甲苯二基双(三苯基甲基过氧一硫酸盐) 已用于在无溶剂条件下氧化苄醇、烯丙醇和氢醌,为氧化反应提供了一种环境友好的方法 (Tajbakhsh、Lakouraj 和 Yadoolahzadeh,2005 年).
可加工电致发光聚合物的合成: 它已被用于合成新型电致发光聚(对苯二甲酸亚甲基)衍生物,具有醚和硫化物键,在光电器件中显示出潜在应用 (Kim 等人,1999 年).
安全和危害
属性
IUPAC Name |
triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38P2.2ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJPQCPINLADS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Cl2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926795 | |
| Record name | [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Xylylenebis(triphenylphosphonium chloride) | |
CAS RN |
1519-47-7 | |
| Record name | p-Xylylenebis(triphenylphosphonium chloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, 1,1'-[1,4-phenylenebis(methylene)]bis[1,1,1-triphenyl-, chloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [p-phenylenebis(methylene)]bis[triphenylphosphonium] dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does p-Xylylenebis(triphenylphosphonium chloride) contribute to forming adherent polymer films on metal surfaces?
A1: [] Electrolysis of p-Xylylenebis(triphenylphosphonium chloride) solutions leads to the electrochemical generation of p-xylylene. This reactive intermediate readily polymerizes upon contact with an aluminum cathode, resulting in the formation of a strongly adhered poly-p-xylylene coating. This method offers a promising route for generating robust polymer films directly on metal surfaces, potentially impacting various technological applications. (See: https://www.semanticscholar.org/paper/f5c6e357f510b38dfaddf39ab77799b5b0488f30 )
Q2: What are the alternative methods for incorporating p-xylylene units into polymer structures, and how do they compare to the use of p-Xylylenebis(triphenylphosphonium chloride)?
A2: [] While electrochemical generation from p-Xylylenebis(triphenylphosphonium chloride) offers a unique approach for generating poly-p-xylylene films, the Wittig reaction provides a versatile alternative for incorporating p-xylylene units within polymer chains. For instance, reacting 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride) with a suitable dialdehyde through the Wittig reaction yields a poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] terminated with a phosphonium moiety. This method allows for greater control over the polymer structure and enables the introduction of various functional groups. (See: https://www.semanticscholar.org/paper/49cffaf1e94d70d1152ae1e2333790fcab54aca1 )
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

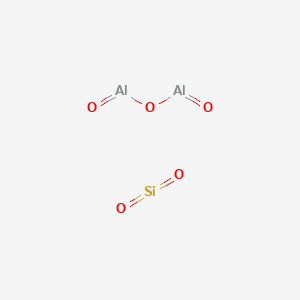

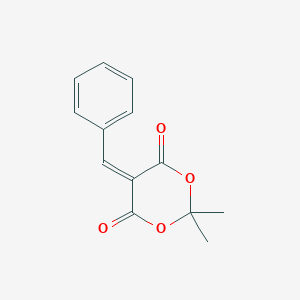
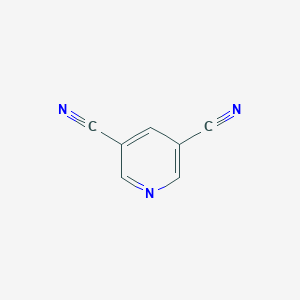

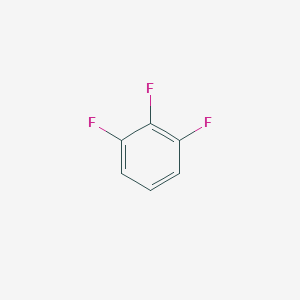
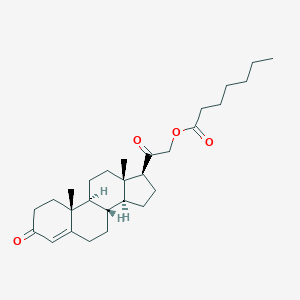

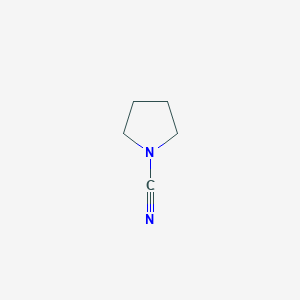
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)



